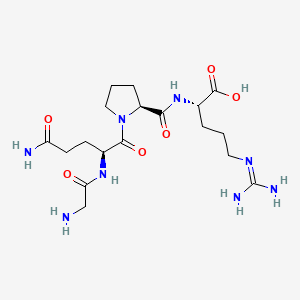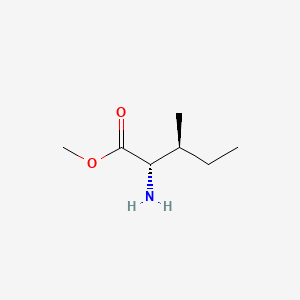
2-氯-5-硝基苯甲酰氯
概述
描述
2-Chloro-5-nitrobenzoyl chloride is a chemical compound that is not directly discussed in the provided papers. However, related compounds such as 2-chloro-4-nitrobenzoic acid and its derivatives are extensively studied for their potential applications in pharmaceuticals and as building blocks for solid-phase synthesis of various heterocyclic scaffolds .
Synthesis Analysis
The synthesis of related compounds involves various methods. For instance, 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate is synthesized by reacting 4-chlorophenacyl bromide with 3-nitrobenzoic acid using potassium or sodium carbonate in DMF medium at room temperature . Similarly, 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole is synthesized through the reaction of 1,2-phenylenediamine and glycolic acid for the cyclization step . These methods indicate that the synthesis of 2-chloro-5-nitrobenzoyl chloride could potentially involve halogenation and nitration reactions.
Molecular Structure Analysis
The molecular structure of related compounds is confirmed using various techniques such as IR and single-crystal X-ray diffraction studies . The crystal structures of molecular salts/cocrystals of 2-chloro-4-nitrobenzoic acid demonstrate the importance of halogen bonds in these structures . The geometrical parameters obtained from X-ray diffraction studies are in agreement with computed values using methods like HF and DFT .
Chemical Reactions Analysis
The reactivity of similar compounds shows that they can undergo nucleophilic substitution reactions . For example, 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole undergoes nucleophilic substitution with pyridine . The presence of electron-withdrawing groups such as nitro and chloro substituents on the benzene ring can influence the reactivity of these compounds, suggesting that 2-chloro-5-nitrobenzoyl chloride may also participate in similar reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized by spectroscopic, thermal, and X-ray diffraction techniques . The stability of molecules arising from hyper-conjugative interactions and charge delocalization is analyzed using NBO analysis, and the charge transfer within the molecule is determined by HOMO and LUMO analysis . The melting points of co-crystals are found to be higher than those of the pure components, indicating greater thermal stability . These analyses provide insights into the potential properties of 2-chloro-5-nitrobenzoyl chloride, such as its stability, electronic structure, and intermolecular interactions.
科学研究应用
合成衍生物和化合物:
- 2-氯-5-硝基苯甲酰氯用于合成各种化学化合物。例如,它被用于合成10-甲氧基-4,8-二硝基-6H-苯并[2,3-c]咔唑-6-酮,这是一种具有潜在抗菌活性的化合物 (Havaldar, Bhise, & Burudkar, 2004)。
- 另一项研究表明它在苯并咪唑核糖核苷的制备中的应用,突显了它在抗病毒研究中的相关性 (Zou, Ayres, Drach, & Townsend, 1996)。
在分子结构研究中的作用:
- 该化合物参与了探索分子框架结构的研究。例如,对某些化学化合物中氢键框架结构的研究包括使用与2-氯-5-硝基苯甲酰氯相关的衍生物 (Vasconcelos et al., 2006)。
在分析化学中的应用:
- 在分析化学领域,2-氯-5-硝基苯甲酰氯被用于衍生化方法。例如,它被用于增加LC-MS中雌激素的检测响应,增强生物体液分析方法的有效性 (Higashi et al., 2006)。
固态性质的探索:
- 研究探索某些分子盐/共晶的固态性质也使用这种化合物。这项研究有助于理解晶体结构中的稳定性和相互作用 (Oruganti et al., 2017)。
安全和危害
作用机制
Target of Action
It is often used as a building block in proteomics research , suggesting that it may interact with various proteins or enzymes in the body.
Mode of Action
As a building block in proteomics research , it may be involved in the synthesis of various proteins or peptides
Biochemical Pathways
Given its use in proteomics research , it may be involved in various biochemical pathways related to protein synthesis and function. More research is needed to identify the exact pathways it affects.
Pharmacokinetics
Its physical properties, such as its solid state and low water solubility , suggest that its bioavailability may be influenced by these factors
Result of Action
Given its use in proteomics research , it may influence the structure and function of various proteins. More research is needed to elucidate the specific effects of its action.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-5-nitrobenzoyl chloride. It is known to cause severe skin burns and eye damage, and it is sensitive to light . Therefore, it should be handled with care, preferably in a well-ventilated area and away from light .
属性
IUPAC Name |
2-chloro-5-nitrobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO3/c8-6-2-1-4(10(12)13)3-5(6)7(9)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGLKKYALUKXVPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9067148 | |
| Record name | Benzoyl chloride, 2-chloro-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9067148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-nitrobenzoyl chloride | |
CAS RN |
25784-91-2 | |
| Record name | 2-Chloro-5-nitrobenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25784-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoyl chloride, 2-chloro-5-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025784912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoyl chloride, 2-chloro-5-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoyl chloride, 2-chloro-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9067148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5-nitrobenzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.952 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-chloro-5-nitrobenzoyl chloride contribute to the synthesis of 1-amino-4-quinolone-3-carboxylic acids, and what makes these acids significant?
A1: 2-chloro-5-nitrobenzoyl chloride serves as a crucial starting material in a multi-step synthesis of 1-amino-4-quinolone-3-carboxylic acids. [] The compound reacts with enehydrazinocarboxylic esters or hydrazine derivatives, ultimately leading to the formation of the desired quinolone structure. These acids are particularly significant because they can be further modified to produce 1,7-diaminoquinolonecarboxylic acids, a class of compounds known for their potent antibacterial activity. []
Q2: Could you elaborate on the specific reactions involving 2-chloro-5-nitrobenzoyl chloride in this synthesis?
A2: The research highlights two key reactions involving 2-chloro-5-nitrobenzoyl chloride: []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














